molecular formula C8H8Br2O B13589028 2-(3,4-Dibromophenyl)ethan-1-ol

2-(3,4-Dibromophenyl)ethan-1-ol

Cat. No.: B13589028
M. Wt: 279.96 g/mol
InChI Key: OWDASAFHIBPBSA-UHFFFAOYSA-N
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Description

2-(3,4-Dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 3 and 4 positions, and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dibromophenyl)ethan-1-ol typically involves the bromination of phenylethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions must be carefully controlled to ensure selective bromination at the 3 and 4 positions of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dibromophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylethanol.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,4-dibromobenzaldehyde or 3,4-dibromobenzoic acid.

    Reduction: Formation of phenylethanol.

    Substitution: Formation of 3,4-diaminophenylethanol or 3,4-dithiophenylethanol.

Scientific Research Applications

2-(3,4-Dibromophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of bromine.

    2-(3,4-Difluorophenyl)ethan-1-ol: Similar structure but with fluorine atoms instead of bromine.

    2-(3,4-Diiodophenyl)ethan-1-ol: Similar structure but with iodine atoms instead of bromine.

Uniqueness

2-(3,4-Dibromophenyl)ethan-1-ol is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and different electronic effects compared to its chloro, fluoro, and iodo analogs. These properties make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

2-(3,4-dibromophenyl)ethanol

InChI

InChI=1S/C8H8Br2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2

InChI Key

OWDASAFHIBPBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)Br)Br

Origin of Product

United States

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